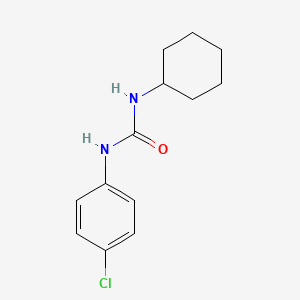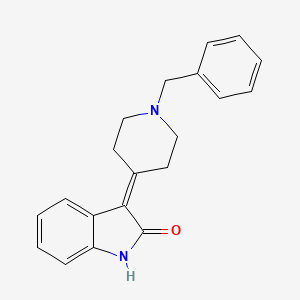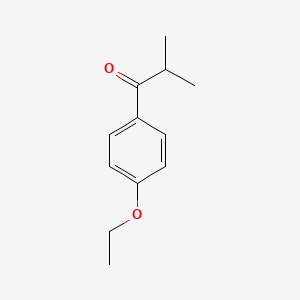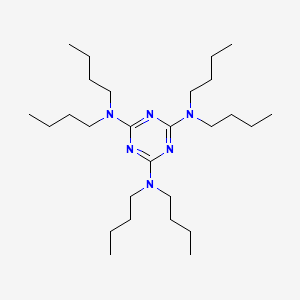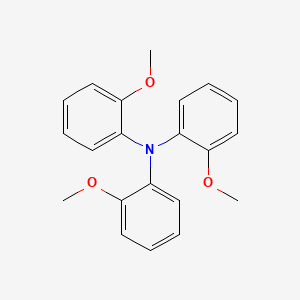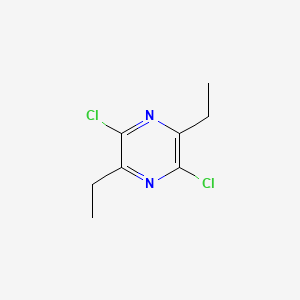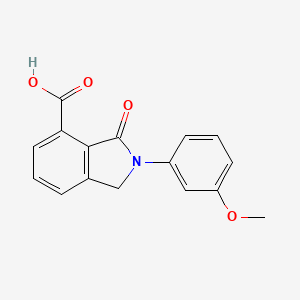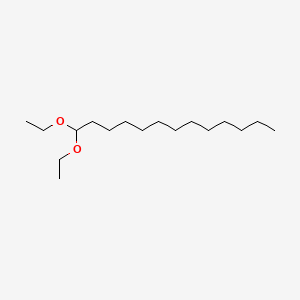
5-Methylpyridine-2-sulfonic acid
Overview
Description
5-Methylpyridine-2-sulfonic acid is a chemical compound with the molecular formula C6H7NO3S . It is a white to yellow powder or crystals .
Synthesis Analysis
The synthesis of 5-Methylpyridine-2-sulfonic acid or similar compounds often involves bromination reactions. For instance, the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . The reaction uses N-bromosuccinimide (NBS) as the brominating reagent .Molecular Structure Analysis
The molecular structure of 5-Methylpyridine-2-sulfonic acid involves a pyridine ring with a methyl group at the 5-position and a sulfonic acid group at the 2-position .Chemical Reactions Analysis
The bromination reaction of MPE is a typical reaction initiated by free radicals . The activation energy of bromination of MPE was found to be 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 (calculated in the moles of NBS) .Physical And Chemical Properties Analysis
5-Methylpyridine-2-sulfonic acid is a white to yellow powder or crystals .Scientific Research Applications
Synthesis and Characterization in Coordination Polymers
5-Methylpyridine-2-sulfonic acid, through its derivatives, has been extensively used in the synthesis and characterization of coordination polymers. Studies have shown that it can form various structural configurations, including one-dimensional infinite coordination polymers and two-dimensional hydrogen-bonded supramolecules with different metal ions. This versatility is attributed to its ligand properties, being tridentate and having N,O-chelating and µ-O-bridging capabilities (Lobana et al., 2004).
Pathway to Disubstituted Pyridines
Another application of 5-Methylpyridine-2-sulfonic acid is in the formation of disubstituted pyridines. Research shows that its derivatives can undergo substitution reactions, leading to the formation of various pyridine compounds with significant yields. These reactions are crucial in organic synthesis, particularly in the creation of pyridine-based molecules with potential applications in pharmaceuticals and materials science (Bakke et al., 2003).
Metal Carboxylate-Sulfonate Hybrids
In the field of inorganic chemistry, 5-Methylpyridine-2-sulfonic acid is used to create metal carboxylate-sulfonate hybrids. These compounds exhibit interesting structural features, such as layered and one-dimensional structures, and are synthesized through hydrothermal reactions. They display coordination geometries that are significant for understanding metal-ligand interactions (Sun et al., 2004).
Inhibition Studies on Carbonic Anhydrase Isoenzymes
In biochemistry, derivatives of 5-Methylpyridine-2-sulfonic acid have been used to study their inhibitory effects on carbonic anhydrase isoenzymes. These studies are crucial for the development of therapeutic agents, as carbonic anhydrase inhibitors have applications in treating a variety of disorders, including glaucoma and altitude sickness (Yenikaya et al., 2011).
Water Sorption and Proton Conduction Studies
5-Methylpyridine-2-sulfonic acid, through its sulfonic acid group functionalization, has been used in the synthesis of coordination polymers for water sorption and proton conduction studies. These materials are studied for their humidity-dependent proton conductivity, which is essential in the development of fuel cell technologies and other applications requiring efficient proton conductors (Maity et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methylpyridine-2-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-5-2-3-6(7-4-5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDHSCZUHCZWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477754 | |
| Record name | 5-METHYLPYRIDINE-2-SULFONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyridine-2-sulfonic acid | |
CAS RN |
733746-65-1 | |
| Record name | 5-METHYLPYRIDINE-2-SULFONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Nitrobenzo[d][1,3]dioxole](/img/structure/B3056602.png)
![6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B3056603.png)
![3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid](/img/structure/B3056604.png)

